N-(Azido-PEG10)-N-PEG10-acid
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Overview
Description
N-(Azido-PEG10)-N-PEG10-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Azido-PEG10)-N-PEG10-acid can be synthesized through a multi-step process involving the following key steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Carboxylation: The terminal carboxylic acid group is introduced through carboxylation reactions, often using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG10)-N-PEG10-acid undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne Compounds: React with azide groups in click chemistry.
EDC or DCC: Activators for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines.
Scientific Research Applications
N-(Azido-PEG10)-N-PEG10-acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling biomolecules and studying biological processes.
Medicine: Utilized in drug development, particularly in the creation of targeted therapies.
Industry: Applied in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of N-(Azido-PEG10)-N-PEG10-acid involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, while the carboxylic acid group can form amide bonds with primary amines . These reactions enable the compound to act as a versatile linker in various applications.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG10-amine: Contains an azide group and an amine group, used in similar click chemistry reactions.
Azido-PEG10-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation.
Uniqueness
N-(Azido-PEG10)-N-PEG10-acid is unique due to its combination of an azide group and a terminal carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group.
Properties
Molecular Formula |
C45H90N4O22 |
---|---|
Molecular Weight |
1039.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C45H90N4O22/c46-49-48-4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-43-70-39-35-66-31-27-62-23-19-58-15-11-54-7-3-47-2-6-53-10-14-57-18-22-61-26-30-65-34-38-69-42-41-68-37-33-64-29-25-60-21-17-56-13-9-52-5-1-45(50)51/h47H,1-44H2,(H,50,51) |
InChI Key |
MMVAMCAREJYWCU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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